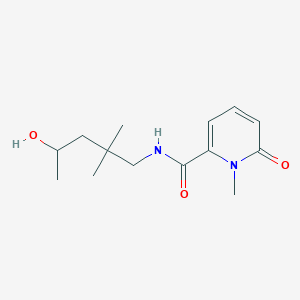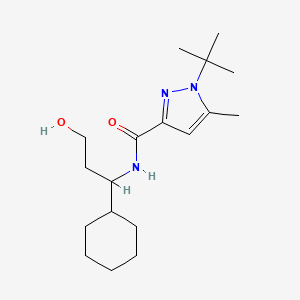
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide, also known as HDMP-28, is a synthetic compound that belongs to the class of stimulants. It is a derivative of pyridine and is structurally similar to other compounds such as MDPV and α-PVP. HDMP-28 has been studied extensively for its potential use in scientific research due to its effects on the central nervous system.
Wirkmechanismus
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide works by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their availability at the synapse. This leads to increased stimulation of the central nervous system and can result in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It has also been shown to increase the release of certain hormones, such as cortisol and prolactin. In addition, this compound has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide in scientific research is its ability to stimulate the central nervous system. This can be useful in studies investigating the effects of stimulants on cognitive function and memory. However, there are also limitations to using this compound in lab experiments. One of the main limitations is the potential for abuse and addiction, which can make it difficult to control for confounding variables.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide. One area of interest is its potential as a treatment for neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with cognitive impairments. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide is a complex process that involves multiple steps. It typically begins with the reaction of 2,2-dimethylpentan-1-ol with pyridine-2,6-dicarbonyl chloride to form 2,2-dimethylpentyl-2,6-pyridinedicarboxylate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is reduced using sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide has been used extensively in scientific research due to its potential as a central nervous system stimulant. It has been studied for its effects on dopamine and norepinephrine transporters, as well as its potential as a treatment for various neurological disorders. This compound has also been used in studies investigating the effects of stimulants on cognitive function and memory.
Eigenschaften
IUPAC Name |
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(17)8-14(2,3)9-15-13(19)11-6-5-7-12(18)16(11)4/h5-7,10,17H,8-9H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLOOBHVULRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CNC(=O)C1=CC=CC(=O)N1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)

![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)

![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)